molecular formula C22H28N2O7S B12174731 methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B12174731
M. Wt: 464.5 g/mol
InChI Key: YAVBEELOLZAZCG-UHFFFAOYSA-N
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Description

Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and interference with cellular processes .

Biological Activity

Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound with potential biological activities. This article will explore its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a coumarin backbone, which is known for various biological activities. The presence of a piperazine moiety and a tetrahydrothiophene group contributes to its pharmacological properties. The molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, indicating a relatively large and complex structure.

Antibacterial Activity

Several studies have investigated the antibacterial properties of coumarin derivatives, including those similar to this compound. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Coumarin Derivative AEscherichia coli50 µg/mL
Coumarin Derivative BStaphylococcus aureus25 µg/mL
Methyl (8-{...})Bacillus cereus30 µg/mL

Research indicates that the coumarin derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the modifications in the structure enhance their efficacy against specific pathogens .

Antioxidant Activity

The antioxidant potential of coumarin derivatives has been widely documented. Studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

CompoundIC50 Value (µg/mL)
Standard Antioxidant (Ascorbic Acid)10
Methyl (8-{...})15

The lower the IC50 value, the higher the antioxidant activity. Methyl (8-{...}) demonstrated considerable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. Research focusing on similar coumarin derivatives has shown promising results in inhibiting cancer cell proliferation:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)25

These findings suggest that modifications in the coumarin structure can lead to enhanced cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Coumarin Derivatives : A study published in MDPI demonstrated that certain coumarin derivatives exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to conventional antibiotics .
  • Antioxidant Properties : Research indicated that modified coumarins showed a strong correlation between structural features and antioxidant capacity, with specific substitutions leading to enhanced activity .
  • Anticancer Effects : A recent investigation into novel coumarin derivatives revealed their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and cell cycle arrest .

Properties

Molecular Formula

C22H28N2O7S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 2-[8-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H28N2O7S/c1-14-16-3-4-19(25)18(21(16)31-22(27)17(14)11-20(26)30-2)12-23-6-8-24(9-7-23)15-5-10-32(28,29)13-15/h3-4,15,25H,5-13H2,1-2H3

InChI Key

YAVBEELOLZAZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4CCS(=O)(=O)C4)O)CC(=O)OC

Origin of Product

United States

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